![molecular formula C16H20INO5 B3827987 Diethyl 2-[(4-iodobenzoyl)amino]pentanedioate](/img/structure/B3827987.png)
Diethyl 2-[(4-iodobenzoyl)amino]pentanedioate
描述
Diethyl 2-[(4-iodobenzoyl)amino]pentanedioate is an organic compound with the molecular formula C16H20INO5 It contains a benzoyl group substituted with an iodine atom, an amide linkage, and two ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[(4-iodobenzoyl)amino]pentanedioate typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the iodination of benzoyl chloride to form 4-iodobenzoyl chloride.
Amide Formation: The 4-iodobenzoyl chloride is then reacted with an appropriate amine to form the amide intermediate.
Esterification: The final step involves the esterification of the amide intermediate with diethyl malonate under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.
化学反应分析
Types of Reactions
Diethyl 2-[(4-iodobenzoyl)amino]pentanedioate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the iodine atom.
Hydrolysis: Carboxylic acids and amines.
Reduction: Amines and alcohols.
科学研究应用
Diethyl 2-[(4-iodobenzoyl)amino]pentanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of Diethyl 2-[(4-iodobenzoyl)amino]pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and amide linkage play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- Diethyl 2-[(4-bromobenzoyl)amino]pentanedioate
- Diethyl 2-[(4-chlorobenzoyl)amino]pentanedioate
- Diethyl 2-[(4-fluorobenzoyl)amino]pentanedioate
Uniqueness
Diethyl 2-[(4-iodobenzoyl)amino]pentanedioate is unique due to the presence of the iodine atom, which imparts distinct chemical properties, such as higher molecular weight and specific reactivity patterns. This uniqueness makes it valuable for specialized applications where other halogenated analogs may not be as effective.
属性
IUPAC Name |
diethyl 2-[(4-iodobenzoyl)amino]pentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20INO5/c1-3-22-14(19)10-9-13(16(21)23-4-2)18-15(20)11-5-7-12(17)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYOVSAJDTUHDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20INO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


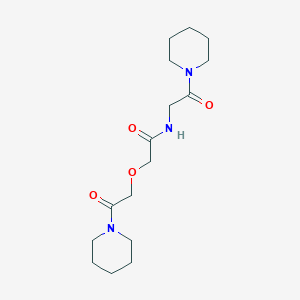
![1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione](/img/structure/B3827909.png)
![2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B3827915.png)
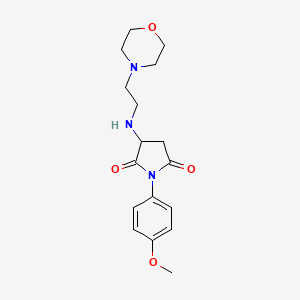
![ETHYL 2-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETATE](/img/structure/B3827933.png)

![1-(4-Chlorophenyl)-3-[(furan-2-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B3827939.png)
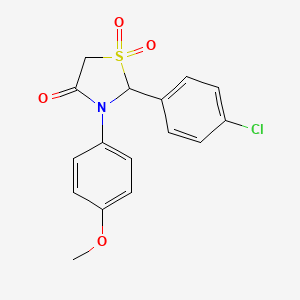
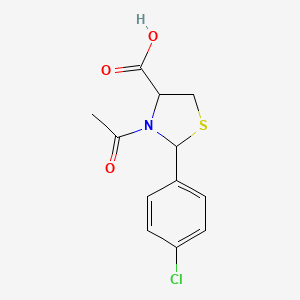
![2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]propanoic acid](/img/structure/B3827954.png)
![4-methyl-N-[3-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-1H-pyrazol-5-yl]benzenesulfonamide](/img/structure/B3827965.png)
![N-[3-benzoyl-2-(trifluoromethyl)pyridin-4-yl]acetamide](/img/structure/B3827973.png)
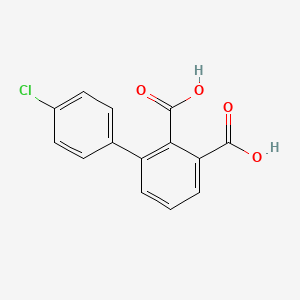
![5-cyano-6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B3828023.png)
